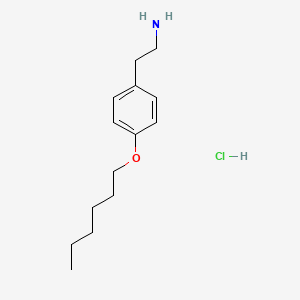
Benzeneethanamine, 4-(hexyloxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 4-(hexyloxy)-, hydrochloride: is a chemical compound with the molecular formula C14H23NO.HCl . It is a derivative of benzeneethanamine, where the benzene ring is substituted with a hexyloxy group at the para position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 4-(hexyloxy)-, hydrochloride typically involves the alkylation of benzeneethanamine with a hexyloxy group. This can be achieved through a nucleophilic substitution reaction where benzeneethanamine reacts with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzeneethanamine, 4-(hexyloxy)-, hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the hexyloxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Benzeneethanamine, 4-(hexyloxy)-, hydrochloride is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for various applications.
Biology: In biological research, this compound can be used as a ligand in receptor binding studies. It helps in understanding the interaction between ligands and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows it to interact with biological targets in specific ways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 4-(hexyloxy)-, hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The hexyloxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- Benzeneethanamine, 4-methoxy-
- Benzeneethanamine, 4-ethoxy-
- Benzeneethanamine, 4-butoxy-
Comparison: Benzeneethanamine, 4-(hexyloxy)-, hydrochloride is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. Compared to its analogs with shorter alkoxy chains, it has higher lipophilicity and potentially different biological activity. This makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
37563-56-7 |
|---|---|
Molecular Formula |
C14H24ClNO |
Molecular Weight |
257.80 g/mol |
IUPAC Name |
2-(4-hexoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-2-3-4-5-12-16-14-8-6-13(7-9-14)10-11-15;/h6-9H,2-5,10-12,15H2,1H3;1H |
InChI Key |
FQAICTCVEHANRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



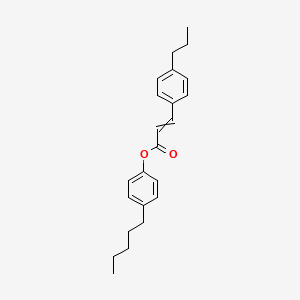
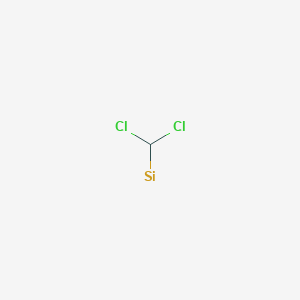
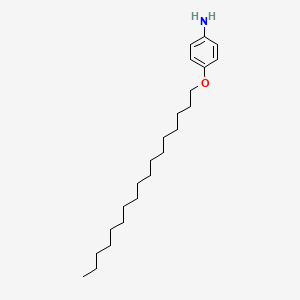
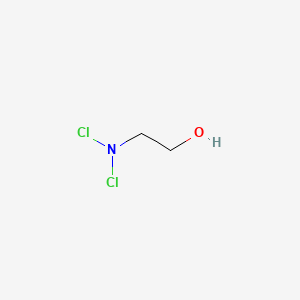


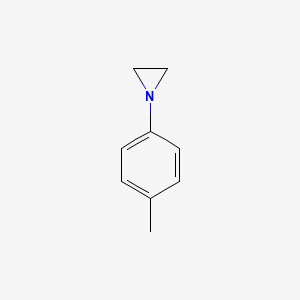
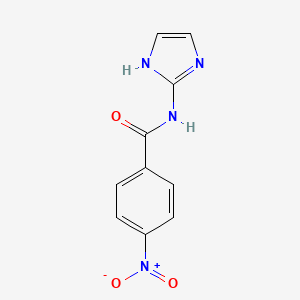
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)
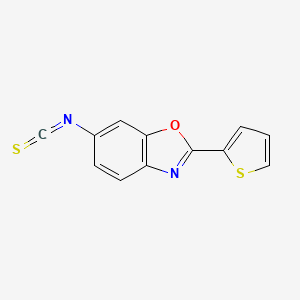
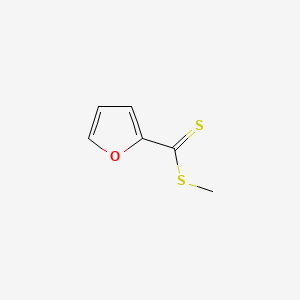
![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)

